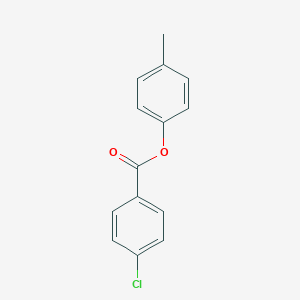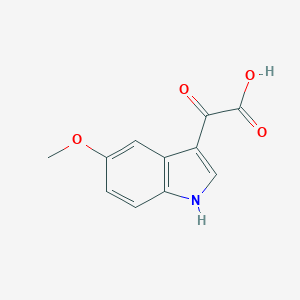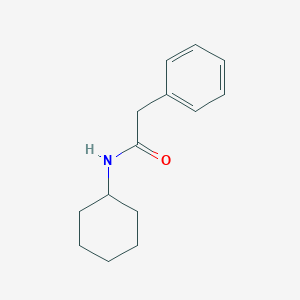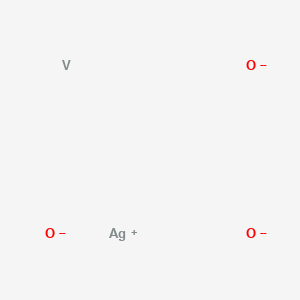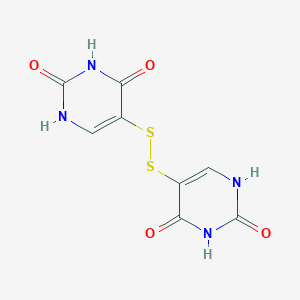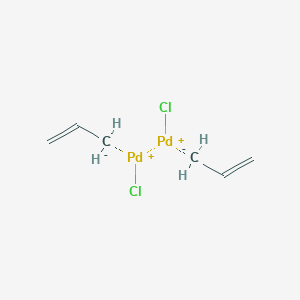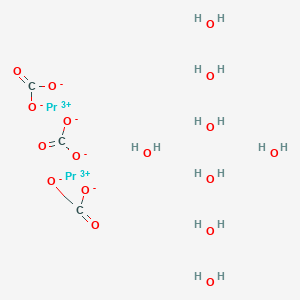
Praseodymium Carbonate Octahydrate
Descripción general
Descripción
Praseodymium Carbonate Octahydrate is a compound of praseodymium, a rare earth element, combined with carbonate and water molecules. It is a subject of interest in various scientific fields due to its unique properties and reactions.
Synthesis Analysis
- Praseodymium-doped ceria nanopowders have been synthesized via a carbonate-coprecipitation method, highlighting the potential for creating praseodymium compounds in a controlled manner (Wang et al., 2004).
Molecular Structure Analysis
- The crystal structures of praseodymium nitrate complexes with urea have been investigated, providing insights into the molecular structure of praseodymium-based compounds (Savinkina et al., 2020).
Chemical Reactions and Properties
- The decomposition of praseodymium hydroxy carbonate and praseodymium carbonate octahydrate has been studied, revealing important details about the chemical reactions and properties of these compounds (Sharma et al., 1991).
Physical Properties Analysis
- Nanostructured praseodymium oxides, prepared through different methods, exhibited varying physical properties such as size and catalytic abilities (Borchert et al., 2008).
Chemical Properties Analysis
- The electrochemical behavior of praseodymium in molten chlorides has been explored, offering a deeper understanding of its chemical properties in different environments (Castrillejo et al., 2005).
Aplicaciones Científicas De Investigación
Praseodymium Carbonate Octahydrate is an inorganic compound with the chemical formula Pr2(CO3)3.8H2O . It is known for its olive green color and its insolubility in water . This compound can be converted to other Praseodymium compounds, such as the oxide, by heating (calcination) .
-
Materials Science : Praseodymium Carbonate Octahydrate can be used in the production of specialty glasses and ceramics . The unique properties of praseodymium can enhance the characteristics of these materials.
-
Catalysis : Praseodymium Carbonate Octahydrate can be used as a catalyst in various chemical reactions . The compound can facilitate certain reactions, increasing their efficiency and yield.
-
Magnet Production : Praseodymium is a key component in the production of powerful magnets . Praseodymium Carbonate Octahydrate can be processed to extract praseodymium for this purpose.
-
Proteomics Research : Praseodymium Carbonate Octahydrate is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, and praseodymium can play a role in certain analytical techniques.
-
Petroleum and Environmental Protection : Praseodymium Carbonate Octahydrate is applied in petroleum and environmental protection catalysts .
-
Agriculture : Praseodymium Carbonate Octahydrate is used in the production of rare earth fertilizers . These fertilizers can enhance plant growth and increase crop yield.
-
Phosphors : Praseodymium is used in the manufacture of phosphors, which are key components in television screens, computer monitors, and lighting .
-
Alloys : Praseodymium is used in various alloys, including those used in aircraft engines . It can improve the strength and durability of these materials.
-
Nuclear Reactors : Praseodymium is used in nuclear reactors as it can absorb neutrons . This can help control the rate of the nuclear reaction.
-
Lasers : Praseodymium is used in certain types of lasers . These lasers can be used in a variety of applications, from medical procedures to manufacturing.
-
Fiber Optics : Praseodymium is used in fiber optics . It can enhance the performance of these systems, improving data transmission rates.
-
Metallurgy : Praseodymium is used in metallurgy . It can improve the properties of metals, making them more suitable for certain applications.
Propiedades
IUPAC Name |
praseodymium(3+);tricarbonate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQEMTYQGRHIC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H16O17Pr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648481 | |
| Record name | Praseodymium carbonate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium Carbonate Octahydrate | |
CAS RN |
14948-62-0 | |
| Record name | Praseodymium carbonate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



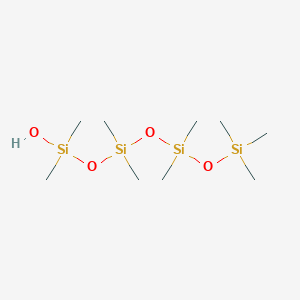
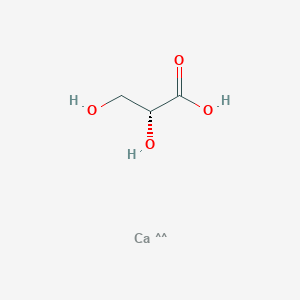
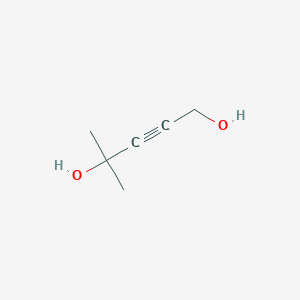
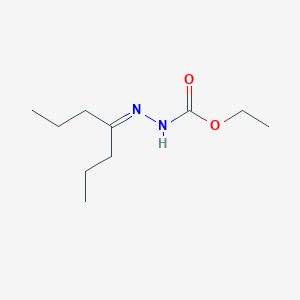
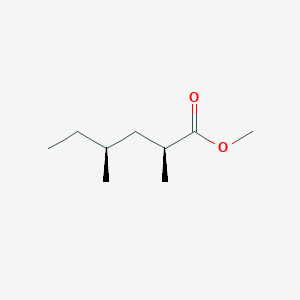
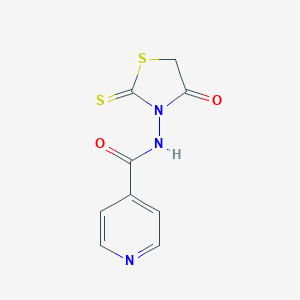
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)
